HSD Inhibitor 23
Overview
Description
HSD Inhibitor 23 is a compound that targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. Inhibiting 11β-HSD1 has been proposed as a therapeutic strategy for treating metabolic disorders such as type 2 diabetes mellitus, obesity, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HSD Inhibitor 23 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
HSD Inhibitor 23 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of hydroxyl groups results in the formation of ketones or aldehydes, while reduction of carbonyl groups yields alcohols .
Scientific Research Applications
HSD Inhibitor 23 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of 11β-HSD1 in steroid metabolism and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes involving glucocorticoids, such as inflammation and immune response.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
HSD Inhibitor 23 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the local availability of cortisol, thereby modulating glucocorticoid signaling pathways. This inhibition leads to improved glycemic control, reduced body weight, and enhanced insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
BVT-2733: A selective 11β-HSD1 inhibitor with a high selectivity for the type 1 isoenzyme.
MK-0916: Another 11β-HSD1 inhibitor with similar off-target effects at high doses.
Compound 544: An 11β-HSD1 inhibitor that has shown metabolic improvements in preclinical studies.
Uniqueness of HSD Inhibitor 23
This compound is unique due to its specific molecular structure, which provides high selectivity and potency for 11β-HSD1 inhibition. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other inhibitors .
Biological Activity
HSD Inhibitor 23 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the metabolism of glucocorticoids. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, cognitive decline, and alcohol abuse. The following sections detail the biological activity, mechanisms of action, and relevant case studies involving this compound.
11β-HSD1 converts inactive cortisone into active cortisol, thereby amplifying local glucocorticoid levels in tissues. By inhibiting this enzyme, this compound aims to reduce the adverse effects associated with excessive glucocorticoid activity, such as obesity, insulin resistance, and cognitive impairment. The inhibition of 11β-HSD1 has been linked to improved metabolic profiles and cognitive functions in various studies.
Case Study: SPI-62
A related compound, SPI-62, has shown promising results in preclinical trials. In a study where mice were administered cortisone (CORT) for five weeks alongside varying doses of SPI-62, findings indicated that SPI-62 significantly mitigated the adverse effects of CORT on metabolic parameters. The study reported:
- Weight Changes : Mice receiving high doses of SPI-62 exhibited weight profiles similar to those not receiving CORT.
- Metabolic Improvements : There were notable decreases in glycated hemoglobin, glucose levels, cholesterol, and triglycerides compared to control groups receiving only CORT or placebo .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties. It has been shown to maintain effective plasma concentrations over extended periods, supporting its use as a once-daily oral medication. The compound's half-life allows for sustained inhibition of 11β-HSD1 throughout the dosing interval, which is critical for maximizing therapeutic efficacy.
Comparative Biological Activity
The following table summarizes the biological activity and selectivity profile of this compound compared to other known inhibitors:
Compound | Target Enzyme | IC50 (nM) | Selectivity | Key Findings |
---|---|---|---|---|
This compound | 11β-HSD1 | TBD | High | Reduces glucocorticoid-induced metabolic dysfunction |
SPI-62 | 11β-HSD1 | 2.6 | Moderate | Attenuates metabolic adverse effects from CORT |
Carbenoxolone | 11β-HSD1/2 | TBD | Low | Reduces alcohol consumption in animal models |
Clinical Implications
The clinical translation of this compound is supported by its ability to improve metabolic health and cognitive function in preclinical models. For instance, genetic disruption or pharmacological inhibition of 11β-HSD1 has been associated with reduced glucocorticoid levels and protection against obesity and diabetes-related complications .
Moreover, existing clinical trials involving similar inhibitors have shown inconsistent efficacy; however, the specificity and potency of this compound may provide a more reliable therapeutic option.
Properties
IUPAC Name |
N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLNSFMROWVHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469772 | |
Record name | HSD Inhibitor 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868604-75-5 | |
Record name | HSD Inhibitor 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.